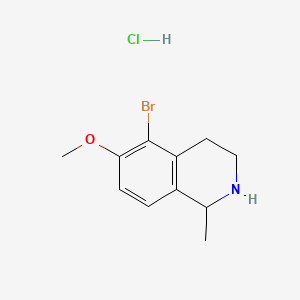![molecular formula C16H13F7N2O5S B15333785 N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate](/img/structure/B15333785.png)
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate is a complex organic compound known for its utility in various scientific and industrial applications. This compound, often referred to as a triflate salt precursor, plays a significant role in the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 2,3,5,6-tetrafluorophenol with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as triethylamine, to facilitate the formation of the pyridin-2-yl triflate intermediate. Subsequent methylation steps are then employed to introduce the trimethyl groups at the nitrogen atom.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound primarily undergoes substitution reactions, where the triflate group is replaced by other nucleophiles. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium(VI) oxide may be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted pyridines and phenols.
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Aplicaciones Científicas De Investigación
This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of radiolabeled compounds for PET imaging, which is crucial for medical diagnostics. Additionally, it is used in the development of new pharmaceuticals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its role as a precursor in the synthesis of radiolabeled compounds. The molecular targets and pathways involved include the interaction with specific receptors or enzymes in biological systems, allowing for the visualization of metabolic processes.
Comparación Con Compuestos Similares
N,N-Dimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate
N-Methyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate
Uniqueness: The uniqueness of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate lies in its triflate group, which enhances its reactivity and stability compared to similar compounds. This makes it particularly suitable for use in PET imaging and other advanced applications.
Propiedades
Fórmula molecular |
C16H13F7N2O5S |
|---|---|
Peso molecular |
478.3 g/mol |
Nombre IUPAC |
trifluoromethanesulfonate;trimethyl-[5-(2,3,5,6-tetrafluorophenoxy)carbonylpyridin-2-yl]azanium |
InChI |
InChI=1S/C15H13F4N2O2.CHF3O3S/c1-21(2,3)11-5-4-8(7-20-11)15(22)23-14-12(18)9(16)6-10(17)13(14)19;2-1(3,4)8(5,6)7/h4-7H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
KVOZONGARYFAGH-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=NC=C(C=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15333712.png)

![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15333742.png)
![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)






![7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B15333782.png)

![7-Chloro-2-methyl-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B15333789.png)
